

# The Pharmacological Profile of Dextromethadone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methetoin, (S)-*

Cat. No.: *B12762549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Dextromethadone, also known as REL-1017, is the (S)-enantiomer of racemic methadone. It has emerged as a novel therapeutic candidate for major depressive disorder (MDD). Unlike its racemate, dextromethadone exhibits a distinct pharmacological profile characterized by its primary activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with significantly reduced affinity for opioid receptors. This chiral switch from racemic methadone was a deliberate strategy to isolate the NMDA receptor-mediated antidepressant effects while minimizing the opioid-related side effects, such as respiratory depression and abuse potential, associated with the (R)-enantiomer, levomethadone.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the pharmacological profile of dextromethadone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the assays used for its characterization.

## Receptor Binding Profile

Dextromethadone's primary pharmacological target is the NMDA receptor, where it acts as a low-potency, uncompetitive channel blocker.<sup>[1]</sup> Its interaction with opioid and sigma-1 receptors has also been investigated to delineate its selectivity and safety profile.

## Quantitative Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of dextromethadone for its primary and secondary targets.

| Receptor Subtype  | Ligand          | Assay Type                          | Preparation       | K <sub>i</sub> (nM) | K <sub>B</sub> (μM) | Reference |
|-------------------|-----------------|-------------------------------------|-------------------|---------------------|---------------------|-----------|
| NMDA Receptor     |                 |                                     |                   |                     |                     |           |
| NR1/2A            | Dextromethadone | Automated Patch-Clamp               | Recombinant Human | -                   | 8.9                 | [1]       |
| NR1/2B            | Dextromethadone | Automated Patch-Clamp               | Recombinant Human | -                   | 6.1                 | [1]       |
| NR1/2C            | Dextromethadone | Automated Patch-Clamp               | Recombinant Human | -                   | 4.5                 | [1]       |
| NR1/2D            | Dextromethadone | Automated Patch-Clamp               | Recombinant Human | -                   | 7.8                 | [1]       |
| Radioligand       |                 |                                     |                   |                     |                     |           |
| NMDA Receptor     | dl-Methadone    | d Binding ([ <sup>3</sup> H]MK-801) | Rat Forebrain     | 7,400               | -                   |           |
| NMDA Receptor     | d-Methadone     | d Binding ([ <sup>3</sup> H]MK-801) | Rat Forebrain     | 8,200               | -                   |           |
| NMDA Receptor     | l-Methadone     | d Binding ([ <sup>3</sup> H]MK-801) | Rat Forebrain     | 6,500               | -                   |           |
| Opioid Receptors  |                 |                                     |                   |                     |                     |           |
| μ-Opioid Receptor | Dextromethadone | Not Specified                       | Not Specified     | ~20-fold lower      | -                   |           |

affinity than  
levometha  
done

| Radioligand       |                        |                                                            |                  |                     |        |
|-------------------|------------------------|------------------------------------------------------------|------------------|---------------------|--------|
| Receptor          | Agonist                | Binding Assay                                              | Tissue           | K <sub>i</sub> (nM) | Source |
| μ-Opioid Receptor | Morphine               | d Binding ([ <sup>3</sup> H]-DAMGO)                        | Rat Brain        | 1.2                 | -      |
| μ-Opioid Receptor | Morphine-6-glucuronide | d Binding ([ <sup>3</sup> H]-DAMGO)                        | Rat Brain        | 0.6                 | -      |
| Sigma Receptors   |                        |                                                            |                  |                     |        |
| Sigma-1 Receptor  | Dextromethorphan       | Radioligand<br>d Binding (-INVALID-<br>LINK---pentazocine) | Guinea Pig Brain | 205                 | -      |

Note: Specific K<sub>i</sub> values for dextromethadone at opioid and sigma-1 receptors were not available in the reviewed literature. The data for dextromethorphan is provided for comparative purposes due to structural similarities and its known sigma-1 activity.

## In Vitro Functional Activity

The functional consequences of dextromethadone's receptor binding have been assessed through various in vitro assays, primarily focusing on its antagonist activity at the NMDA receptor.

## Quantitative Functional Assay Data

| Assay Type                                                            | Receptor Subtype | Parameter       | Value (μM)                          | Reference |
|-----------------------------------------------------------------------|------------------|-----------------|-------------------------------------|-----------|
| NMDA Receptor<br>Functional<br>Antagonism<br>(FLIPR Calcium<br>Assay) |                  |                 |                                     |           |
| NR1/2A                                                                | IC <sub>50</sub> | 43              | [1]                                 |           |
| NR1/2B                                                                | IC <sub>50</sub> | 23              | [1]                                 |           |
| NR1/2C                                                                | IC <sub>50</sub> | 23              | [1]                                 |           |
| NR1/2D                                                                | IC <sub>50</sub> | 68              | [1]                                 |           |
| Opioid and<br>Sigma-1<br>Receptor<br>Functional<br>Activity           |                  |                 |                                     |           |
| μ-Opioid<br>Receptor                                                  | Dextromethadone  | cAMP/β-arrestin | No significant<br>activity reported |           |
| Sigma-1<br>Receptor                                                   | Dextromethadone  | Not Specified   | Data not<br>available               |           |

## Signaling Pathways

Dextromethadone's antidepressant effects are believed to be mediated through the modulation of intracellular signaling cascades downstream of NMDA receptor blockade, similar to ketamine.

## NMDA Receptor Antagonism and Downstream Signaling



[Click to download full resolution via product page](#)

Caption: Dextromethadone's proposed antidepressant signaling pathway.

## Pharmacokinetics

In vitro and Phase 1 clinical trials have provided initial insights into the metabolic profile and pharmacokinetic properties of dextromethadone.

| Parameter              | Species | Route              | Value                                                                     | Reference |
|------------------------|---------|--------------------|---------------------------------------------------------------------------|-----------|
| Metabolism             | Human   | In Vitro           | Primarily metabolized by CYP3A4/5 and CYP2B6 to EDDP                      | [2]       |
| CYP Inhibition         | Human   | In Vitro           | Inhibits CYP2D6 ( $IC_{50} = 9.6 \mu M$ )                                 | [2]       |
| CYP Induction          | Human   | In Vitro           | Inducer of CYP3A4/5                                                       | [2]       |
| Drug-Drug Interactions | Human   | Oral               | Increased exposure of dextromethorphan (CYP2D6 substrate)                 | [2]       |
| Human                  | Oral    | (CYP3A4 substrate) | No significant effect on midazolam pharmacokinetics                       | [2]       |
| Human                  | Oral    | (CYP3A4 inhibitor) | Cobicistat (CYP3A4 inhibitor) slightly increased dextromethadone exposure | [2]       |

# Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

## Radioligand Binding Assay for NMDA Receptors ([<sup>3</sup>H]MK-801)



[Click to download full resolution via product page](#)

Caption: Workflow for NMDA receptor radioligand binding assay.

### Protocol Details:

- Membrane Preparation:
  - Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  - The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated multiple times to remove endogenous ligands.
- Binding Assay:
  - Membrane preparations are incubated with a fixed concentration of [<sup>3</sup>H]MK-801 (a specific NMDA receptor channel blocker radioligand) and varying concentrations of the test compound (dextromethadone).
  - Incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.
- Separation and Detection:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
- Filters are washed with ice-cold buffer to reduce non-specific binding.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.

- Data Analysis:
  - Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor channel blocker (e.g., 10  $\mu$ M unlabeled MK-801).
  - $IC_{50}$  values are determined by non-linear regression analysis of the competition binding data.
  - $K_i$  values are calculated from  $IC_{50}$  values using the Cheng-Prusoff equation.

## FLIPR Calcium Assay for NMDA Receptor Functional Antagonism



[Click to download full resolution via product page](#)

Caption: Workflow for FLIPR calcium assay.

Protocol Details:

- Cell Culture and Plating:
  - HEK293 cells stably expressing specific human NMDA receptor subtypes (e.g., NR1/2A, NR1/2B, NR1/2C, NR1/2D) are plated in 384-well microplates.
- Dye Loading:

- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
- Compound Addition:
  - Varying concentrations of dextromethadone are added to the wells.
- Agonist Stimulation and Measurement:
  - The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
  - An NMDA receptor agonist (e.g., glutamate) is added to stimulate calcium influx through the NMDA receptors.
  - Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
- Data Analysis:
  - The inhibition of the agonist-induced calcium influx by dextromethadone is quantified, and IC<sub>50</sub> values are determined from the concentration-response curves.[\[1\]](#)

## In Vivo Models of Depression: Forced Swim Test (FST)



[Click to download full resolution via product page](#)

Caption: Workflow for the Forced Swim Test.

### Protocol Details:

- Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:

- Pre-test session: On the first day, naive rodents are placed individually in the cylinder for a 15-minute pre-swim. This session is for habituation and induces a state of helplessness.
- Drug Administration: Dextromethadone or vehicle is administered at specific time points before the test session (e.g., 60 minutes prior).
- Test session: 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-6 minute test session.
- Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the test session.
- Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

## Conclusion

Dextromethadone possesses a unique pharmacological profile as a low-potency, uncompetitive NMDA receptor antagonist with minimal activity at opioid receptors. This profile suggests the potential for rapid antidepressant effects without the adverse effects and abuse liability associated with traditional opioids or the psychotomimetic effects of higher-potency NMDA receptor antagonists like ketamine. The preclinical and early clinical data support this hypothesis, demonstrating a favorable safety and tolerability profile. Further research, including the completion of Phase 3 clinical trials, will be crucial to fully elucidate the therapeutic potential of dextromethadone for the treatment of major depressive disorder.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [3H](+)-MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- To cite this document: BenchChem. [The Pharmacological Profile of Dextromethadone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12762549#pharmacological-profile-of-dextromethadone\]](https://www.benchchem.com/product/b12762549#pharmacological-profile-of-dextromethadone)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)